molecular formula C26H22BrN3 B2962605 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-71-6

8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2962605
CAS-Nummer: 901263-71-6
Molekulargewicht: 456.387
InChI-Schlüssel: UEMDQOLZGNGLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic scaffold combining pyrazole and quinoline moieties. This structural framework is notable for its pharmacological versatility, including anti-inflammatory, anticancer, and receptor-binding activities . Key features of this compound include:

  • Bromine at position 8: An electron-withdrawing halogen that enhances electrophilic reactivity and may improve binding affinity in biological systems.
  • Phenyl group at position 3: A common pharmacophore contributing to π-π interactions in receptor binding .

Eigenschaften

IUPAC Name

8-bromo-1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-15-19(27)11-14-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMDQOLZGNGLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-Bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

  • Chemical Formula : C26H22BrN3
  • Molecular Weight : 456.4 g/mol
  • CAS Number : 901263-71-6

Synthesis

The synthesis of 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions including Friedländer condensation methods. The compound can be synthesized from readily available starting materials through the following general reaction pathway:

  • Formation of Pyrazole Ring : Condensation of appropriate phenyl derivatives with hydrazine.
  • Bromination : Introduction of bromine at the 8-position.
  • Substitution Reactions : Modifications to achieve the tert-butyl and phenyl substituents.

Antitumor Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant antitumor activity. A study on similar compounds demonstrated their ability to inhibit BRAF(V600E) and other kinases, which are critical in cancer proliferation pathways. The biological activity is often linked to their ability to interfere with cell signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

8-Bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in various inflammatory diseases. This activity is attributed to its interaction with specific molecular targets that modulate inflammatory responses .

Antimicrobial Activity

The compound's structural analogs have displayed antimicrobial properties, particularly against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Antitumor Efficacy

In a recent study evaluating a series of pyrazoloquinoline derivatives, it was found that compounds similar to 8-bromo-1-(4-tert-butylphenyl)-3-phenyl exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. The study utilized both in vitro assays and in vivo models to confirm efficacy and safety profiles .

Case Study 2: Anti-inflammatory Effects

A pharmacological evaluation of related pyrazolo compounds revealed significant anti-inflammatory effects in animal models of arthritis. The compounds reduced swelling and pain associated with inflammation, suggesting their potential as therapeutic agents for chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazoloquinolines helps in optimizing their biological activities. Key modifications include:

  • Bromination at Position 8 : Enhances binding affinity to target proteins.
  • Substitution on the Phenyl Rings : Alters lipophilicity and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

Modifications at position 8 significantly influence electronic properties and bioactivity:

Compound R⁸ Substituent Molecular Weight (g/mol) Key Properties/Effects Reference
Target Compound Br ~470.4 Bromine’s electron-withdrawing nature may enhance electrophilic interactions; increased steric bulk compared to smaller substituents.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline OCH₂CH₃ 307.3 Ethoxy group (electron-donating) may reduce electrophilicity but improve solubility. Fluorine enhances bioavailability via metabolic stability.
8-Methyl-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CH₃ 391.5 Methyl group offers minimal steric hindrance and moderate lipophilicity. Lower molecular weight may improve tissue penetration.

Key Insight : Bromine at position 8 likely enhances binding affinity in halogen-bonding interactions compared to ethoxy or methyl groups, but may reduce solubility due to increased hydrophobicity .

Variations at Position 1 (N1-Substituent)

The aryl group at position 1 modulates steric effects and receptor selectivity:

Compound R¹ Substituent Molecular Weight (g/mol) Key Properties/Effects Reference
Target Compound 4-tert-Butylphenyl ~470.4 tert-Butyl group provides significant steric bulk, potentially reducing off-target interactions.
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 4-Methylphenyl 414.3 Methyl group offers moderate hydrophobicity; lower steric hindrance may increase metabolic degradation.
1-(4-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 4-Chlorophenyl 418.3 Chlorine’s electronegativity enhances binding but may introduce cytotoxicity.

Key Insight : The 4-tert-butylphenyl group in the target compound improves metabolic stability but may limit solubility compared to smaller substituents like methyl or halogenated aryl groups .

Functional Group Modifications at Positions 3 and 4

Amino or hydroxyl groups at positions 3/4 correlate with anti-inflammatory activity but often increase cytotoxicity:

Compound R³/R⁴ Substituents IC₅₀ (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Reference
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline NH₂ (R³), NHPh (R⁴) 0.39 µM 9%
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) NH₂ (R³), NH(4-OH-Ph) (R⁴) ~0.4 µM 15%
Target Compound Phenyl (R³), H (R⁴) Not tested Likely lower (no amino group) N/A

Key Insight: While amino/hydroxyl groups enhance anti-inflammatory activity (IC₅₀ < 1 µM), they also increase cytotoxicity.

Q & A

Q. What are common synthetic routes for 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves cyclization of halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material for pyrazolo[4,3-c]quinoline derivatives. Bromination at the 8-position is achieved using bromine or N-bromosuccinimide under controlled conditions. The tert-butylphenyl and phenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Reaction optimization includes temperature control (e.g., 80–120°C) and catalyst selection (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7.2–8.6 ppm) and distinguishing substituent environments (e.g., tert-butyl at δ 1.3–1.5 ppm).
  • HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 476.08).
  • IR : Identifying functional groups like C-Br (500–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
  • X-ray crystallography : Resolving regiochemistry in fused pyrazoloquinoline systems .

Table 1: Representative NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)Key AssignmentsSource
6-Bromo-3-methyl-4-(4′-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline8.46 (d, J = 8.7 Hz), 7.86 (s)Aromatic protons, methyl groups
7-(4-Bromophenyl)-pyrano[3,4-c]pyrazolo[4,3-f]quinoline13.74 (s, NH), 8.60 (s, CH)NH proton, pyrano ring proton

Advanced Research Questions

Q. How can low yields in cyclization steps be addressed during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalyst screening : Pd-based catalysts improve regioselectivity in cross-coupling steps.
  • Temperature gradients : Gradual heating (e.g., 60°C → 120°C) minimizes decomposition of sensitive intermediates .

Q. How should researchers resolve conflicting NMR data for brominated pyrazoloquinolines?

Discrepancies may stem from substituent electronic effects or crystallographic packing. For example:

  • Electron-withdrawing groups (e.g., Br) deshield adjacent protons, shifting peaks downfield.
  • Use 2D NMR (COSY, NOESY) to differentiate overlapping signals.
  • Compare with X-ray structures to validate assignments, as seen in tert-butylphenyl-substituted analogs .

Q. What experimental designs are suitable for studying photophysical properties?

  • UV-Vis/fluorescence spectroscopy : Measure λabsem in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
  • Time-resolved spectroscopy : Assess excited-state lifetimes (τ) to evaluate charge-transfer dynamics.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and substituent effects on photostability .

Q. What strategies enhance regioselective functionalization of the pyrazoloquinoline core?

  • Directing groups : Use -NH₂ or -OMe to steer electrophilic substitution to specific positions.
  • Protecting groups : Temporarily block reactive sites (e.g., bromine) during multi-step syntheses.
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioisomers .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

Discrepancies often arise from:

  • Purity of starting materials : Trace impurities (e.g., moisture in DMF) inhibit cyclization.
  • Catalyst loading : Suboptimal Pd concentrations (e.g., <5 mol%) reduce coupling efficiency.
  • Workup protocols : Inadequate quenching of reactive intermediates leads to byproducts. Cross-validate methods using standardized reagents and conditions .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously.
  • Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments.
  • Collaborative benchmarking : Compare results with published protocols for pyrazolo[4,3-c]quinoline derivatives to identify systematic errors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.